molecular formula C13H9F3N4O2 B2382614 6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 73474-77-8

6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2382614
CAS RN: 73474-77-8
M. Wt: 310.236
InChI Key: ZNOVUYOGXVHRCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the triazolopyridazine family and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action for 6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine involves the inhibition of several key enzymes and pathways. This compound has been found to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle contraction. Additionally, this compound has been found to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine are diverse and complex. This compound has been found to have a positive effect on cognitive function and memory, as well as a potential anti-inflammatory effect. Additionally, this compound has been found to inhibit the growth of several types of cancer cells, indicating potential anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine in lab experiments include its potential anti-cancer properties, its positive effect on cognitive function and memory, and its potential anti-inflammatory effect. However, the limitations of using this compound in lab experiments include its relatively unknown toxicity profile and potential side effects.

Future Directions

There are several potential future directions for research related to 6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine. These include further studies related to its potential anti-cancer properties, its effect on cognitive function and memory, and its potential anti-inflammatory effect. Additionally, further studies related to its toxicity profile and potential side effects are needed to fully understand the safety and efficacy of this compound.

Synthesis Methods

The synthesis method for 6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine involves the reaction of 4-chloro-3-nitropyridazine with 3-methoxyphenol, followed by the reduction of the nitro group to an amino group using sodium dithionite. The final step involves the reaction of the amino group with trifluoroacetic acid anhydride to produce the desired compound.

Scientific Research Applications

The scientific research applications for 6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine are vast and varied. This compound has shown potential in studies related to cancer research, as it has been found to inhibit the growth of several types of cancer cells. Additionally, this compound has shown potential in studies related to neurological disorders, as it has been found to have a positive effect on cognitive function and memory.

properties

IUPAC Name

6-(3-methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4O2/c1-21-8-3-2-4-9(7-8)22-11-6-5-10-17-18-12(13(14,15)16)20(10)19-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOVUYOGXVHRCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=NN3C(=NN=C3C(F)(F)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

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